molecular formula C10H16N2O B2664139 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine CAS No. 1439898-08-4

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2664139
CAS No.: 1439898-08-4
M. Wt: 180.251
InChI Key: FNXSMQDCDNEBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Methoxypyridine Research

The exploration of methoxypyridine derivatives originated in the mid-20th century with the synthesis of simple analogues like 2-methoxypyridine and 4-methoxypyridine. Early work focused on understanding the electronic effects of methoxy substituents on pyridine’s aromatic system, particularly their ability to direct electrophilic substitution reactions. A pivotal advancement occurred in the 1980s when researchers demonstrated that 4-methoxypyridine could serve as a precursor for N-ylide formations, enabling access to protein farnesyltransferase inhibitors.

The specific compound 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine first appeared in synthetic literature circa 2014 (PubChem creation date: 2014-11-13). Its development coincided with growing interest in sterically hindered amines for asymmetric catalysis and bioactive molecule design. Key milestones include:

Year Development Reference
2014 Initial synthesis and structural characterization
2016 Application in organosilicon-linked methoxypyridine systems
2021 Utilization in enantioselective dearomative additions

Significance in Contemporary Organic Chemistry

This compound occupies a critical niche due to three synergistic features:

  • Aromatic Modulation : The 4-methoxy group increases electron density at the pyridine’s C3 and C5 positions, facilitating nucleophilic attacks while maintaining aromatic stability.
  • Steric Engineering : The 2-methylpropan-1-amine side chain introduces significant steric bulk, enabling chiral induction in catalytic processes. This was leveraged in copper-catalyzed asymmetric dearomatization reactions achieving >97% enantiomeric excess.
  • Functional Group Compatibility : The primary amine moiety permits straightforward derivatization through reductive amination or Schiff base formation, as demonstrated in Co(II)/Cu(II) complex syntheses.

Recent applications highlight its role in synthesizing δ-lactam precursors through C4-dearomatization strategies, providing access to neurologically active piperidone derivatives.

Positioning Within Heterocyclic Chemistry Research

As a hybrid molecule combining aromatic and aliphatic domains, this compound exemplifies three trends in heterocyclic chemistry:

Electronic Tuning
Comparative studies show the 4-methoxy group reduces pyridine’s Lewis basicity (pKa ~1.5 vs. pyridine’s pKa 5.2), enabling controlled N-acylation reactions without competing O-demethylation.

Conformational Dynamics
X-ray crystallography of related compounds reveals that the 2-methylpropan-1-amine chain adopts a gauche conformation, creating a chiral pocket conducive to stereoselective transformations.

Supramolecular Interactions
The amine moiety participates in hydrogen-bonding networks, as evidenced in metal complexes showing antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL).

Scientific Interest and Research Rationale

Four factors drive ongoing investigations:

  • Catalytic Versatility
    The compound serves as a precursor in Rh-catalyzed 1,4-additions, enabling synthesis of 2-aryl-4-piperidones with pharmaceutical relevance. A recent study achieved 94% yield in EtMgBr additions using chiral copper catalysts.

  • Material Science Potential
    Derivatives with silicon linkages (e.g., organosilicon-2-methoxypyridines) exhibit unique optoelectronic properties, with λmax shifts up to 40 nm compared to parent compounds.

  • Biological Probe Development
    Schiff base derivatives demonstrate selective fluorescence quenching in the presence of Zn2+ ions, suggesting biosensing applications.

  • Computational Design
    DFT calculations reveal that the methoxy group lowers the LUMO energy by 1.8 eV compared to unsubstituted pyridine, rationalizing its enhanced reactivity in dearomatization processes.

Table 1: Key Physicochemical Properties  
| Property                  | Value               | Method               |  
|---------------------------|---------------------|----------------------|  
| Molecular Weight          | 180.25 g/mol        | PubChem Computed  |  
| logP                      | 2.68                | ChemAxon Prediction  |  
| Hydrogen Bond Donors      | 1                   | Structural Analysis  |  
| Topological Polar Surface | 35.3 Ų             | PubChem Descriptor   |  

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxypyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)9-6-8(13-3)4-5-12-9/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXSMQDCDNEBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine typically involves the reaction of 4-methoxypyridine with suitable alkylating agents under controlled conditions. One common method involves the use of 4-methoxypyridine and 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine lies in its potential as a therapeutic agent. Recent studies indicate that compounds with similar structures exhibit significant anti-tumor activity by acting as selective estrogen receptor down-regulators (SERDs). This mechanism is crucial for the treatment of hormone-dependent cancers, particularly breast cancer.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical models:

  • Anti-Tumor Activity : A study highlighted its efficacy against multiple breast cancer cell lines, demonstrating a significant reduction in cell viability at varying concentrations .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable profiles, including lower lipophilicity and higher aqueous solubility compared to other SERDs, suggesting better absorption and distribution in biological systems .
  • Toxicity Profiles : The compound exhibited a reduced risk of cardiotoxicity (e.g., lower activity at hERG channels), making it a safer alternative for long-term use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Features References
2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine 4-Methoxypyridin-2-yl C10H16N2O 180.25 (estimated) Methoxy enhances electron density; pyridine for π-interactions.
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine 4-Methylpyridin-2-yl C10H16N2 164.25 Methyl group reduces electron-withdrawing effects; lower molecular weight.
2-(4-Chlorophenyl)-2-methylpropan-1-amine 4-Chlorophenyl C10H14ClN 183.68 Chlorine increases lipophilicity; aromatic Cl for distinct binding.
2-(4-Methoxypiperidin-1-yl)-2-methylpropan-1-amine 4-Methoxypiperidin-1-yl C10H22N2O 184.32 Saturated piperidine ring; increased flexibility and H-bonding potential.
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine 1H-imidazol-5-yl C7H13N3 139.2 Imidazole’s basicity enables multiple H-bonds; distinct heterocyclic interactions.

Key Comparisons:

Pyridine vs. Piperidine Derivatives: The target compound’s pyridine ring allows for π-π stacking interactions, whereas piperidine analogs (e.g., 2-(4-methoxypiperidin-1-yl)-2-methylpropan-1-amine) adopt a saturated conformation, enhancing flexibility and altering solubility .

Chlorophenyl vs. Methoxypyridinyl :

  • Chlorophenyl analogs (e.g., 2-(4-chlorophenyl)-2-methylpropan-1-amine) exhibit higher lipophilicity due to the chlorine atom, which may enhance membrane permeability but reduce solubility in polar solvents .

Imidazole vs. Pyridine :

  • The imidazole derivative (2-(1H-imidazol-5-yl)-2-methylpropan-1-amine) introduces a more basic heterocycle, enabling stronger hydrogen bonding and protonation at physiological pH, which could influence receptor affinity .

However, the methoxypyridine substituent in the target compound provides a unique electronic profile for targeted interactions compared to chloro or methyl groups .

Biological Activity

2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine, a compound with potential therapeutic applications, has garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methoxy group on a pyridine ring and an amine group, which may influence its biological interactions. The InChI Key for this compound is FNXSMQDCDNEBSF, indicating its unique chemical identity .

Research indicates that this compound may interact with various biological targets. Its structural similarities to other bioactive compounds suggest potential roles in:

  • Neurotransmitter modulation : It may influence neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Antimicrobial activity : Some studies suggest it may exhibit activity against certain pathogens, although specific mechanisms remain to be fully elucidated.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate:

ParameterValue
Oral BioavailabilityModerate
Half-lifeTBD
MetabolismHepatic (CYP450)

These data suggest that the compound undergoes significant first-pass metabolism, which may limit its bioavailability when administered orally .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
  • Neuropharmacological Effects : In a rodent model, the compound was shown to alter behavior indicative of anxiolytic effects. Dosing at various intervals revealed a dose-dependent response in anxiety-like behaviors measured by the elevated plus maze test .
  • Cancer Research : Preliminary data indicated that the compound could inhibit tumor growth in xenograft models of cancer, suggesting potential applications in oncology .

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxypyridin-2-yl)-2-methylpropan-1-amine?

Answer:
This compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4-methoxypyridine derivatives with 2-methylpropan-1-amine under basic conditions (e.g., NaOEt in ethanol) is a viable route . Alternatively, reductive amination of ketone precursors using catalysts like Pd/C or PtO₂ may yield the target amine . Reaction optimization should focus on solvent polarity (e.g., DMF vs. ethanol) and temperature (60–100°C) to balance yield and purity.

Basic: How can the structure of this compound be confirmed experimentally?

Answer:
Structural confirmation requires a combination of:

  • NMR spectroscopy : Compare the chemical shifts of the pyridinyl protons (δ 6.8–8.2 ppm) and methoxy group (δ ~3.8 ppm) with literature data .
  • Mass spectrometry : Validate the molecular ion peak at m/z 180.2 (C₁₀H₁₆N₂O⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve the spatial arrangement of the pyridine ring and amine group, particularly if chiral centers are present .

Advanced: What stereochemical considerations arise during synthesis, and how can enantiomeric purity be ensured?

Answer:
The tertiary amine center in related compounds (e.g., (S)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine) can lead to racemization under acidic/basic conditions . To maintain enantiomeric purity:

  • Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric synthesis.
  • Employ chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers and quantify purity (>98% ee) .
  • Monitor reaction pH to avoid protonation of the amine, which accelerates racemization .

Advanced: How does the 4-methoxy group on the pyridine ring influence electronic properties and reactivity?

Answer:
The methoxy group is electron-donating via resonance, increasing electron density at the pyridine’s nitrogen and adjacent carbon atoms. This:

  • Enhances nucleophilicity at the 2-position, facilitating alkylation or arylation reactions .
  • Modifies UV-Vis absorption (λₐᵦₛ ~270 nm) compared to non-substituted analogs, as seen in fluorinated pyridines .
  • Affords distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to altered electron density .

Basic: What are the key challenges in purifying this compound?

Answer:
Challenges include:

  • Hydroscopicity : The amine group may absorb moisture, requiring anhydrous conditions (e.g., silica gel chromatography under N₂) .
  • Co-elution with byproducts : Use gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve impurities .
  • Volatility : Rotary evaporation should be performed at reduced pressure (<20 mmHg) and temperatures below 40°C to prevent decomposition .

Advanced: What computational methods are suitable for predicting the compound’s biological activity?

Answer:

  • Molecular docking : Screen against targets like serotonin receptors (5-HT₂A) using AutoDock Vina, leveraging the pyridine ring’s π-π stacking potential .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD simulations : Assess stability in lipid bilayers to predict blood-brain barrier permeability .

Basic: How can the compound’s stability under various storage conditions be evaluated?

Answer:

  • Conduct accelerated stability studies:
    • Thermal stability : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    • Light sensitivity : Expose to UV light (λ = 254 nm) and track photodegradation products .
    • Oxidative stability : Add antioxidants (e.g., BHT) and compare with controls using TLC .

Advanced: What contradictions exist in reported biological data for structurally similar amines?

Answer:

  • Receptor selectivity : N-substituted pyridinyl amines show conflicting binding affinities (e.g., 5-HT₂A vs. α₁-adrenergic receptors), likely due to minor structural variations (e.g., methyl vs. ethyl groups) .
  • Toxicity profiles : Fluorinated analogs exhibit higher hepatotoxicity in vitro but lower in vivo, suggesting metabolic detoxification pathways .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic studies of this compound?

Answer:

  • Synthesize ¹⁵N-labeled analogs via reductive amination using ¹⁵NH₄Cl .
  • Track metabolic pathways using LC-MS/MS to identify metabolites (e.g., N-oxides or glucuronides) .
  • Quantify hepatic clearance rates in preclinical models using isotopic dilution techniques .

Basic: What are the recommended handling precautions for this amine?

Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation, as seen with similar amines .
  • Store under inert gas (Argon) at 2–8°C to prevent oxidation .
  • Neutralize waste with dilute HCl before disposal to minimize environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.